A Comprehensive Guide to the Structural Elucidation of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
A Comprehensive Guide to the Structural Elucidation of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate
Foreword: The Importance of Unambiguous Structural Verification
In the landscape of modern drug discovery and materials science, the pyrazolo[1,5-a]pyridine scaffold is a privileged structure. Its derivatives are integral to numerous therapeutic agents, from antiallergic drugs to kinase inhibitors, owing to their unique electronic properties and rigid, drug-like conformation[1][2]. The precise arrangement of substituents on this core dictates its biological activity and physicochemical properties. Therefore, the unambiguous structural elucidation of novel derivatives, such as Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, is not merely a procedural step but the foundational pillar upon which all subsequent research—be it medicinal chemistry, pharmacology, or materials science—is built.
This guide provides a holistic, multi-technique workflow for the definitive structure determination of this target molecule. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to explain the causality behind the analytical choices, ensuring a self-validating and scientifically rigorous process.
The Analytical Workflow: A Strategy of Orthogonal Confirmation
The structure elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information. While one method might offer strong evidence, confidence in the final structure is achieved by integrating data from multiple, orthogonal techniques that corroborate one another. The workflow presented here begins with broad-stroke characterization and progressively moves to high-resolution, definitive analysis.
Figure 1: A strategic workflow for structure elucidation, progressing from initial analysis to definitive confirmation.
Mass Spectrometry: Confirming the Elemental Composition
The first and most fundamental question is: "What is the molecular formula?" High-Resolution Mass Spectrometry (HRMS) is the ideal technique to answer this, providing an exact mass measurement that allows for the unambiguous determination of the elemental composition.
Causality: For a target molecule with the proposed formula C₉H₉N₃O₂, we must differentiate it from other potential isobaric combinations. Low-resolution MS would only provide the nominal mass (191 Da), which is insufficient. HRMS, with its high mass accuracy (typically <5 ppm), can distinguish the exact mass of our compound from other possibilities.
Experimental Protocol: Electrospray Ionization-Time of Flight (ESI-TOF) HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Use a positive ion ESI source. The mobile phase is typically a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data in the m/z range of 100-500.
-
Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺. Compare the experimentally measured exact mass to the theoretically calculated mass.
Data Presentation: Expected HRMS Data
| Ion Species | Proposed Formula | Calculated Exact Mass | Observed Mass Range (within 5 ppm) |
| [M+H]⁺ | [C₉H₁₀N₃O₂]⁺ | 192.07675 | 192.0758 - 192.0777 |
The observation of a mass peak within this narrow range provides high confidence in the elemental formula C₉H₉N₃O₂[3].
Infrared (IR) Spectroscopy: A Functional Group Fingerprint
IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and effective method for identifying key functional groups. This technique serves as a quick validation that the expected chemical architecture is present.
Causality: The presence of an amine (NH₂), an ester (C=O), and aromatic rings gives rise to characteristic absorption bands. The absence of any of these bands would immediately call the proposed structure into question. Conversely, their presence provides corroborating evidence.
Experimental Protocol: KBr Pellet or Attenuated Total Reflectance (ATR)
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.
-
ATR (Preferred): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.
-
Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹.
Data Presentation: Key IR Absorptions
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale and References |
| Amine (N-H) | Symmetric & Asymmetric Stretch | 3450 - 3300 | Typical for primary aromatic amines[4][5]. |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Characteristic of sp² C-H bonds. |
| Ester (C=O) | Stretch | ~1710 | Conjugation with the pyrazole ring may slightly lower the frequency from a typical saturated ester (~1735 cm⁻¹)[6]. |
| Aromatic Rings | C=C and C=N Stretch | 1620 - 1450 | Multiple bands are expected for the fused heterocyclic system[4]. |
| Ester (C-O) | Stretch | 1300 - 1150 | Corroborates the presence of the ester group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules in solution. By mapping the connectivity of the carbon and proton skeleton, we can piece the puzzle together with high certainty. For Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically DMSO-d₆, which is effective at dissolving polar heterocyclic compounds and allows for the observation of exchangeable NH₂ protons[6][7][8]. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer. Standard experiments include ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC.
¹H NMR: Proton Environment and Connectivity
The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic environment (chemical shift), their neighboring protons (multiplicity), and their relative numbers (integration).
Data Presentation: Predicted ¹H NMR Data (in DMSO-d₆)
| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Justification |
| H2 | 1H | Singlet (s) | 8.3 - 8.5 | Proton on electron-deficient pyrazole ring, adjacent to nitrogen[9]. |
| H4 | 1H | Doublet (d) | 7.4 - 7.6 | Pyridine proton adjacent to the bridgehead nitrogen. |
| H6 | 1H | Doublet (d) | 6.8 - 7.0 | Pyridine proton ortho to the electron-donating NH₂ group, highly shielded. |
| H7 | 1H | Doublet of Doublets (dd) | 7.2 - 7.4 | Pyridine proton coupled to both H4 and H6. |
| NH₂ | 2H | Broad Singlet (br s) | 5.5 - 6.5 | Exchangeable protons of the primary amine. |
| OCH₃ | 3H | Singlet (s) | 3.8 - 3.9 | Methyl ester protons. |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.
Data Presentation: Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Label | Approx. δ (ppm) | Justification |
| C=O | 163 - 165 | Ester carbonyl carbon. |
| C5 | 150 - 155 | Aromatic carbon bonded to the NH₂ group. |
| C8a | 145 - 150 | Bridgehead carbon of the pyridine ring. |
| C2 | 140 - 145 | Pyrazole carbon, deshielded by two nitrogens[10]. |
| C7 | 125 - 130 | Aromatic CH carbon. |
| C3a | 120 - 125 | Bridgehead carbon of the pyrazole ring. |
| C4 | 110 - 115 | Aromatic CH carbon. |
| C6 | 105 - 110 | Aromatic CH carbon, shielded by the NH₂ group. |
| C3 | 95 - 100 | Pyrazole carbon attached to the ester group. |
| OCH₃ | 51 - 53 | Methyl ester carbon. |
2D NMR: Unambiguous Assignment through Correlation
While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (³JHH). It will confirm the H4-H7-H6 spin system in the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This allows for the definitive assignment of all CH carbons (C2, C4, C6, C7, and OCH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for confirming the overall scaffold. It shows correlations between protons and carbons over 2-3 bonds, connecting the fragments.
Figure 2: Key HMBC correlations confirming the connectivity of methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate.
Single-Crystal X-Ray Crystallography: The Gold Standard
While the combination of MS and NMR provides an exceptionally strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.
Causality: This technique is definitive. It not only confirms the atomic connectivity but also provides precise bond lengths, bond angles, and information on the planarity of the fused ring system. For pyrazolo[1,5-a]pyridine derivatives, X-ray analysis has been crucial for confirming structures and regioselectivity in their synthesis[7][11][12].
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth: The primary challenge is often growing a single crystal of sufficient quality. Slow evaporation of a saturated solution is a common method. A solvent system should be screened (e.g., ethanol, ethyl acetate, or mixtures with hexane) to find conditions that promote slow, ordered crystal formation.
-
Mounting and Data Collection: A suitable single crystal is mounted on a goniometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.
Conclusion: A Synthesis of Evidence
The structural elucidation of Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate is a systematic process of evidence accumulation. HRMS establishes the correct molecular formula. IR spectroscopy confirms the presence of the required functional groups. An extensive suite of 1D and 2D NMR experiments meticulously maps the atomic connectivity, leaving little room for doubt. Finally, single-crystal X-ray crystallography provides the ultimate, unequivocal confirmation. By following this multi-technique, self-validating workflow, researchers can proceed with confidence, knowing that the molecular structure underpinning their work is soundly and rigorously established.
References
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.).
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- Terungwa, S. U., et al. (2024).
-
Al-Ghorbani, M., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules. [Link]
-
El-Dean, A. M. K., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]
-
Hussein, A. H. M., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. [Link]
-
Wang, Y., et al. (2019). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic & Biomolecular Chemistry. [Link]
-
Terungwa, S. U., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
(PDF) Molecular structure of pyrazolo[1,5-a]pyrimidines: X-ray diffractometry and theoretical study. (n.d.). ResearchGate. [Link]
-
Castillo, J. C., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
El-Dean, A. M. K., et al. (2019). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. ACS Omega. [Link]
-
Al-Trawneh, S. A., & Talele, T. T. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. [Link]
-
FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate. [Link]
-
(PDF) Pyrazolo[1,5-a]pyridine: Recent synthetic view on crucial heterocycles. (n.d.). ResearchGate. [Link]
-
Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. [Link]
-
(PDF) 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (n.d.). ResearchGate. [Link]
-
Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. (2021). Organic Letters. [Link]
-
Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. (n.d.). Journal of Combinatorial Chemistry. [Link]
-
Zhang, X., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]
-
Kamal, A., & Nimbarte, V. D. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link]
-
Wang, S., et al. (2018). Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]
-
a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. (2021). MDPI. [Link]
-
Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. (2015). ACS Medicinal Chemistry Letters. [Link]
-
(PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives. (n.d.). ResearchGate. [Link]
-
An Approach for the Synthesis of Pyrazolo[1,5-a]pyrimidines via Cu(II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles. (2021). ACS Publications. [Link]
-
Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (C9H9N3O2). (n.d.). PubChemLite. [Link]
-
methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate — Chemical Substance Information. (n.d.). chem-info.pp.u-tokyo.ac.jp. [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. (2023). MDPI. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - Methyl 5-aminopyrazolo[1,5-a]pyridine-3-carboxylate (C9H9N3O2) [pubchemlite.lcsb.uni.lu]
- 4. chimia.ch [chimia.ch]
- 5. tsijournals.com [tsijournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
